(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methoxypropyl)acrylamide (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methoxypropyl)acrylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14802965
InChI: InChI=1S/C14H17NO4/c1-17-8-2-7-15-14(16)6-4-11-3-5-12-13(9-11)19-10-18-12/h3-6,9H,2,7-8,10H2,1H3,(H,15,16)/b6-4+
SMILES:
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methoxypropyl)acrylamide

CAS No.:

Cat. No.: VC14802965

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methoxypropyl)acrylamide -

Specification

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name (E)-3-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)prop-2-enamide
Standard InChI InChI=1S/C14H17NO4/c1-17-8-2-7-15-14(16)6-4-11-3-5-12-13(9-11)19-10-18-12/h3-6,9H,2,7-8,10H2,1H3,(H,15,16)/b6-4+
Standard InChI Key LMCWQKJVKGCPBH-GQCTYLIASA-N
Isomeric SMILES COCCCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2
Canonical SMILES COCCCNC(=O)C=CC1=CC2=C(C=C1)OCO2

Introduction

(E)-3-(benzo[d] dioxol-5-yl)-N-(3-methoxypropyl)acrylamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety and an acrylamide functional group. Compounds containing benzodioxole structures are often studied for their biological and pharmacological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a detailed analysis of the compound's structure, synthesis, properties, and potential applications.

Structural Characteristics

The compound's molecular structure consists of:

  • Core Functional Groups:

    • Benzodioxole ring (a fused aromatic ring with two oxygen atoms).

    • Acrylamide group (a conjugated amide with a double bond).

    • A 3-methoxypropyl substituent attached to the nitrogen atom.

Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
Configuration: The compound adopts an E configuration around the C=C double bond, ensuring spatial separation of substituents for reduced steric hindrance.

Synthesis

The synthesis of (E)-3-(benzo[d] dioxol-5-yl)-N-(3-methoxypropyl)acrylamide typically involves:

  • Starting Materials:

    • Piperonal (benzodioxole derivative).

    • Acrylamide derivatives.

    • Reagents such as bases (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.

  • Reaction Conditions:

    • Refluxing the reaction mixture under controlled temperature.

    • Use of catalysts to promote the formation of the E isomer.

  • Purification:

    • Recrystallization or chromatographic techniques to isolate the pure compound.

Potential Applications

Compounds containing benzodioxole and acrylamide functionalities have shown promise in various fields:

  • Pharmacology:

    • Anticancer Activity: Acrylamide derivatives are known to inhibit cancer cell proliferation by targeting specific enzymes or DNA.

    • Antimicrobial Properties: Benzodioxole-containing compounds exhibit activity against bacterial and fungal pathogens.

  • Material Science:

    • Used as precursors in polymer synthesis for advanced materials.

  • Biological Studies:

    • Serve as molecular probes in biochemical assays due to their structural diversity.

Future Directions

Further research on this compound could focus on:

  • Pharmacological Screening: Evaluating its efficacy against cancer cell lines or microbial strains.

  • Toxicological Studies: Assessing its safety profile for potential therapeutic use.

  • Synthetic Modifications: Exploring derivatives with enhanced bioactivity or solubility.

This comprehensive analysis highlights the importance of (E)-3-(benzo[d] dioxol-5-yl)-N-(3-methoxypropyl)acrylamide as a versatile compound with significant research potential in medicinal chemistry and material science.

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